Cas no 18386-63-5 (spiro3.4octane-2-carboxylic acid)

Spiro[3.4]octane-2-carboxylic acid is a rigid, spirocyclic carboxylic acid derivative characterized by its unique bicyclic structure, which imparts high steric constraint and conformational stability. This compound is valued in medicinal chemistry and material science for its ability to enhance molecular rigidity, improve metabolic stability, and influence pharmacokinetic properties in drug design. Its spirocyclic core reduces conformational flexibility, making it useful for probing structure-activity relationships or as a scaffold in fragment-based drug discovery. The carboxylic acid functional group allows for further derivatization, enabling integration into peptides, linkers, or metal-organic frameworks. Its compact, three-dimensional architecture also contributes to increased solubility and reduced lipophilicity compared to planar analogs.
spiro3.4octane-2-carboxylic acid structure
18386-63-5 structure
Product name:spiro3.4octane-2-carboxylic acid
CAS No:18386-63-5
MF:C9H14O2
Molecular Weight:154.206263065338
MDL:MFCD21120399
CID:2922167
PubChem ID:23423444

spiro3.4octane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • spiro[3.4]octane-2-carboxylic acid
    • NE50709
    • EN300-125830
    • AKOS014334755
    • MFCD21120399
    • Z1258536559
    • AS-32870
    • SCHEMBL25287945
    • 18386-63-5
    • CS-0141589
    • spiro[3.4]octane-2-carboxylicacid
    • spiro3.4octane-2-carboxylic acid
    • MDL: MFCD21120399
    • インチ: 1S/C9H14O2/c10-8(11)7-5-9(6-7)3-1-2-4-9/h7H,1-6H2,(H,10,11)
    • InChIKey: FEWWZRASPPGKAN-UHFFFAOYSA-N
    • SMILES: OC(C1CC2(CCCC2)C1)=O

計算された属性

  • 精确分子量: 154.099379685 g/mol
  • 同位素质量: 154.099379685 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 154.21
  • トポロジー分子極性表面積: 37.3
  • XLogP3: 2.3

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • Boiling Point: 274.3±8.0 °C at 760 mmHg
  • フラッシュポイント: 127.1±13.1 °C
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

spiro3.4octane-2-carboxylic acid Security Information

spiro3.4octane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-125830-1.0g
spiro[3.4]octane-2-carboxylic acid
18386-63-5 95%
1.0g
$1243.0 2023-07-09
TRC
S699660-2.5mg
spiro[3.4]octane-2-carboxylic acid
18386-63-5
2.5mg
$ 50.00 2022-06-03
abcr
AB489597-500 mg
Spiro[3.4]octane-2-carboxylic acid; .
18386-63-5
500MG
€1,454.50 2022-03-01
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1313-5g
spiro[3.4]octane-2-carboxylic acid
18386-63-5 95%
5g
$2950 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S881091-5mg
spiro[3.4]octane-2-carboxylic acid
18386-63-5 95%
5mg
¥773.10 2022-08-31
Chemenu
CM212402-1g
Spiro[3.4]octane-2-carboxylic acid
18386-63-5 95%
1g
$1346 2022-09-01
Enamine
EN300-125830-0.05g
spiro[3.4]octane-2-carboxylic acid
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0.05g
$289.0 2023-07-09
Enamine
EN300-125830-5.0g
spiro[3.4]octane-2-carboxylic acid
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5.0g
$3604.0 2023-07-09
Enamine
EN300-125830-2500mg
spiro[3.4]octane-2-carboxylic acid
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2500mg
$2434.0 2023-10-02
1PlusChem
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spiro[3.4]octane-2-carboxylic acid
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$589.00 2025-03-04

spiro3.4octane-2-carboxylic acid 関連文献

spiro3.4octane-2-carboxylic acidに関する追加情報

Spiro3.4octane-2-carboxylic acid (CAS No. 18386-63-5): A Comprehensive Overview

Spiro3.4octane-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 18386-63-5, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This spirocyclic carboxylic acid has garnered attention due to its unique structural properties and potential applications in drug development, material science, and synthetic chemistry. The spirocyclic core, consisting of two fused rings connected by a single carbon atom, imparts distinct stereochemical and electronic characteristics that make this molecule a valuable scaffold for various chemical modifications.

The molecular structure of spiro3.4octane-2-carboxylic acid features a cyclohexane ring linked to a cyclopentane ring through a spiro carbon at the 3-position of the cyclohexane and the 4-position of the cyclopentane. The presence of a carboxylic acid group at the 2-position of the cyclohexane ring further enhances its reactivity, making it a versatile intermediate in organic synthesis. This compound’s stereochemistry is particularly noteworthy, as the spiro configuration introduces rigidity and specific spatial orientations that can influence its interactions with biological targets.

In recent years, spiro3.4octane-2-carboxylic acid has been explored as a building block in the development of novel pharmaceuticals. Its spirocyclic framework is known to exhibit favorable pharmacokinetic properties, including improved solubility and metabolic stability, which are critical factors in drug design. Researchers have leveraged its structural features to create derivatives with enhanced binding affinity to biological receptors. For instance, modifications at the carboxylic acid group or other reactive sites have been investigated for their potential in modulating enzyme activity and receptor binding.

One of the most compelling aspects of spiro3.4octane-2-carboxylic acid is its utility in medicinal chemistry. The spirocyclic core provides a stable platform for further functionalization, allowing chemists to tailor the molecule’s properties for specific therapeutic applications. Recent studies have demonstrated its role in designing compounds with anti-inflammatory, analgesic, and even anticancer properties. The precise arrangement of atoms in this molecule enables selective interactions with biological macromolecules, making it an attractive candidate for structure-based drug design.

The synthesis of spiro3.4octane-2-carboxylic acid has been refined through multiple pathways, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the reaction of cyclohexanone derivatives with appropriate cyclopentene precursors under spirocyclic coupling conditions. Advances in catalytic systems have further optimized these reactions, enabling more efficient production processes. Additionally, computational methods have been employed to predict optimal reaction conditions and predict the stereochemical outcomes of synthetic transformations.

The chemical reactivity of spiro3.4octane-2-carboxylic acid is another area of active research. The carboxylic acid group readily participates in esterification, amidation, and other acylation reactions, allowing for the creation of diverse derivatives. These derivatives can then be further modified through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce additional functional groups or linkages. Such modifications expand the chemical space available for drug discovery and material science applications.

In material science, spiro3.4octane-2-carboxylic acid has been investigated for its potential use in polymer chemistry and supramolecular assemblies. Its rigid spirocore can serve as a template for designing polymers with specific thermal and mechanical properties. Additionally, the compound’s ability to form hydrogen bonds and other non-covalent interactions makes it suitable for constructing molecular recognition systems and supramolecular structures.

The biodegradability and environmental impact of spiro3.4octane-2-carboxylic acid are also subjects of interest. Studies have shown that under certain conditions, this compound can undergo enzymatic degradation or hydrolysis into simpler molecules without releasing harmful byproducts. This characteristic is particularly relevant in applications where environmental sustainability is a priority.

Future research directions for spiro3.4octane-2-carboxylic acid include exploring its role in nanotechnology and nanomedicine. The compound’s ability to self-assemble into ordered structures could be exploited for creating drug delivery systems or functional materials at the nanoscale. Additionally, its potential applications in optoelectronics have not been fully explored but warrant further investigation due to its rigid framework and tunable electronic properties.

In conclusion,Spiro3.4octane-2-carboxylic acid (CAS No. 18386-63-5) represents a fascinating molecule with broad applications across multiple scientific disciplines。 Its unique structural features、reactivity、and versatility make it an invaluable asset in pharmaceutical research、organic synthesis、and material science。 As our understanding of its properties continues to grow,we can expect to see even more innovative uses emerge,further solidifying its importance in modern chemistry。

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